molecular formula C15H21N3O4S2 B049235 FTase Inhibitor II

FTase Inhibitor II

Cat. No. B049235
M. Wt: 371.5 g/mol
InChI Key: QZVAZQOXHOMYJF-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTase Inhibitor II (FI-2) is an inhibitor of farnesyltransferase (FTase), an enzyme involved in prenylation of proteins. FI-2 has been used to successfully inhibit FTase activity in vitro and in vivo, and has been studied to understand its effects on various biochemical and physiological processes.

Scientific Research Applications

  • Inhibition of Tumor Growth : FTase Inhibitors have shown potential in inhibiting tumor growth in various myeloid malignancies, suggesting their use in combination with other agents in hematologic malignancies (Karp & Lancet, 2004).

  • Targeting Ras Protein Farnesyltransferase : Inhibiting Ras protein farnesyltransferase may lead to tumor regression and provide well-tolerated anticancer treatments (Rowinsky, Windle, & Von Hoff, 1999).

  • Antineoplastic Properties and Mechanisms : Farnesyltransferase inhibitors have antineoplastic properties, with their mechanisms of action and clinical prospects continuing to be a subject of research (Prendergast & Oliff, 2000).

  • Mechanism of Action and Clinical Trial Design : The mechanism of action of FTase Inhibitors and Geranylgeranyltransferase I inhibitors in cancer therapy requires further exploration, along with their clinical trial design (Sebti & Hamilton, 2000).

  • Molecular Targets for Cancer Treatment : FTase Inhibitors' antitumor activity involves multiple molecular targets, and these agents may induce reactive oxygen species-mediated DNA damage (Pan & Yeung, 2005).

  • Structural Analysis for Drug Design : Understanding the structure of protein farnesyltransferase can impact cancer treatment strategies (Long, Casey, & Beese, 2002).

  • Effectiveness in Ras-Dependent Cancers : The effectiveness of Farnesyltransferase inhibitors in ras-dependent cancers remains an area of ongoing research (Sousa, Fernandes, & Ramos, 2008).

Future Directions

FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .

properties

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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